Cas no 1258650-97-3 (Ethyl 4,4-difluoropyrrolidine-3-carboxylate)

Ethyl 4,4-difluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative widely used as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its key advantages include the presence of two fluorine atoms, which enhance metabolic stability and bioavailability in drug candidates, and the ester functional group, which allows for further derivatization. The rigid pyrrolidine scaffold contributes to conformational restriction, improving binding affinity in target molecules. This compound is particularly valuable in the development of protease inhibitors, CNS-active agents, and other bioactive molecules. High purity and consistent quality make it a reliable choice for research and industrial applications requiring precise structural modifications.
Ethyl 4,4-difluoropyrrolidine-3-carboxylate structure
1258650-97-3 structure
Product Name:Ethyl 4,4-difluoropyrrolidine-3-carboxylate
CAS No:1258650-97-3
MF:C7H11F2NO2
MW:179.16454911232
MDL:MFCD17480538
CID:4691641
Update Time:2025-06-08

Ethyl 4,4-difluoropyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4,4-difluoropyrrolidine-3-carboxylate
    • Ethyl 4,4-difluoropyrrolidine-3-carboxylate
    • MDL: MFCD17480538
    • Inchi: 1S/C7H11F2NO2/c1-2-12-6(11)5-3-10-4-7(5,8)9/h5,10H,2-4H2,1H3
    • InChI Key: HHLNOTLVLWIQHE-UHFFFAOYSA-N
    • SMILES: FC1(CNCC1C(=O)OCC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Topological Polar Surface Area: 38.3

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Additional information on Ethyl 4,4-difluoropyrrolidine-3-carboxylate

Recent Advances in the Application of Ethyl 4,4-Difluoropyrrolidine-3-Carboxylate (CAS: 1258650-97-3) in Chemical Biology and Pharmaceutical Research

Ethyl 4,4-difluoropyrrolidine-3-carboxylate (CAS: 1258650-97-3) is a fluorinated pyrrolidine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. The incorporation of fluorine atoms into the pyrrolidine ring enhances the metabolic stability and bioavailability of resulting drug candidates, making this scaffold particularly valuable for pharmaceutical development.

Recent studies have demonstrated the utility of Ethyl 4,4-difluoropyrrolidine-3-carboxylate in the synthesis of novel γ-aminobutyric acid (GABA) receptor modulators. A 2023 publication in the Journal of Medicinal Chemistry reported its use as a building block for the development of next-generation anxiolytics with improved selectivity for α2/α3 subunit-containing GABAA receptors. The difluorinated pyrrolidine core was found to significantly reduce off-target effects compared to traditional benzodiazepine scaffolds while maintaining potent anxiolytic activity.

In the field of antiviral research, Ethyl 4,4-difluoropyrrolidine-3-carboxylate has emerged as a crucial intermediate for the synthesis of protease inhibitors targeting SARS-CoV-2 and other RNA viruses. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) described its incorporation into novel peptidomimetic compounds that demonstrated nanomolar inhibition of the viral main protease (Mpro). The fluorinated pyrrolidine moiety was shown to enhance membrane permeability and oral bioavailability of these inhibitors.

The compound's unique structural features have also been exploited in the development of positron emission tomography (PET) tracers for neuroimaging. Researchers at Massachusetts General Hospital recently reported (Journal of Nuclear Medicine, 2024) the successful incorporation of [18F]-labeled derivatives of Ethyl 4,4-difluoropyrrolidine-3-carboxylate into novel radiotracers for imaging σ1 receptors in neurodegenerative diseases. The difluoropyrrolidine scaffold provided optimal pharmacokinetic properties for CNS penetration and target engagement.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to Ethyl 4,4-difluoropyrrolidine-3-carboxylate and its derivatives. A 2023 publication in Organic Process Research & Development described a scalable, continuous-flow synthesis method that improved yield (82%) and reduced production costs by 40% compared to traditional batch processes. This technological advancement has significant implications for the commercial availability of this important building block.

Ongoing research continues to explore new applications of Ethyl 4,4-difluoropyrrolidine-3-carboxylate in drug discovery. Current investigations include its use in the development of: 1) novel antidepressants targeting the serotonin transporter, 2) next-generation antibiotics with activity against multidrug-resistant Gram-negative bacteria, and 3) small-molecule modulators of protein-protein interactions in cancer therapy. The compound's versatility and favorable physicochemical properties suggest it will remain an important tool in medicinal chemistry for the foreseeable future.

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